Tfm-4AS-1 belongs to the class of 4-aza-steroidal compounds, which are designed to interact with androgen receptors. It has been identified through high-throughput screening of chemical libraries aimed at discovering novel SARMs. This compound exhibits partial agonistic activity on androgen receptors, distinguishing it from full agonists like Cl-4AS-1, which can lead to more pronounced anabolic effects across various tissues .
The synthesis of Tfm-4AS-1 typically involves multi-step organic reactions that utilize specific reagents and catalysts. The process may include:
The synthesis conditions often require controlled environments to optimize yield and minimize by-products .
Tfm-4AS-1 has a complex molecular structure characterized by its 4-aza-steroidal backbone. The compound's structural formula includes:
The molecular weight and specific structural details can be derived from spectral data obtained during synthesis, including nuclear magnetic resonance (NMR) and mass spectrometry analyses .
Tfm-4AS-1 participates in various biochemical interactions, primarily involving:
The mechanism of action for Tfm-4AS-1 involves:
Tfm-4AS-1 exhibits several notable physical and chemical properties:
Quantitative analyses using techniques such as high-performance liquid chromatography (HPLC) provide insights into its purity and concentration levels during experiments .
Tfm-4AS-1 holds promise for various scientific applications:
TFM-4AS-1, systematically named (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-Trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide, is a steroidal selective androgen receptor modulator (SARM) belonging to the 4-aza-steroid class [1] [9]. Its CAS registry number is 188589-61-9, and it features a trifluoromethylphenyl carboxamide group at C17, which is critical for its dual activity as both an AR ligand and a 5α-reductase inhibitor [1] [6]. The structural backbone derives from modified androstane skeletons, incorporating a nitrogen atom at the C4 position (aza-substitution) and an unsaturated ketone at C3 [5] [9].
The molecular formula of TFM-4AS-1 is C₂₇H₃₃F₃N₂O₂, yielding a molecular weight of 474.56 g/mol [1] [6]. The trifluoromethyl (CF₃) group contributes significantly to its hydrophobic character and metabolic stability [9].
TFM-4AS-1 exhibits limited solubility in aqueous media but is soluble in organic solvents:
It remains stable as a solid at room temperature but degrades under prolonged light exposure or extreme pH. For long-term storage, desiccation at 2–8°C is recommended to prevent hydrolysis or oxidation [6] [10].
High-Performance Liquid Chromatography (HPLC): Purity exceeds ≥98% (retention time: 8.2 min; C18 column; acetonitrile/water gradient) [1] [6].Mass Spectrometry (MS): Electrospray ionization (ESI) shows [M+H]⁺ at m/z 475.3, confirming molecular weight [3] [7].Nuclear Magnetic Resonance (NMR): Key assignments include:
Table 1: Summary of Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Formula | C₂₇H₃₃F₃N₂O₂ | Elemental Analysis |
Molecular Weight | 474.56 g/mol | MS |
Solubility in DMSO | 10 mM (4.75 mg/mL) | Saturation shake-flask |
Solubility in Ethanol | 10 mM (4.75 mg/mL) | Saturation shake-flask |
Purity | ≥98% | HPLC |
Storage Conditions | 2–8°C (desiccated) | Stability studies |
TFM-4AS-1 contains six chiral centers (C1, C3a, C3b, C5a, C9a, C9b) with absolute configurations 1S, 3aS, 3bS, 5aR, 9aR, 9bS, and 11aS [1] [9]. X-ray crystallography confirms a trans-decalin fusion between rings A/B and a boat conformation in the azasteroid C-ring, which positions the C17 carboxamide perpendicular to the steroid plane [9]. This orientation facilitates hydrogen bonding between the carboxamide carbonyl and the AR ligand-binding domain (LBD) residues (e.g., Asn705) [2] [9].
The trifluoromethylphenyl group adopts a coplanar arrangement with the carboxamide, enhancing π-stacking with hydrophobic AR pockets. The 4-aza substitution disrupts ring B conjugation, reducing cross-reactivity with other steroid receptors (e.g., progesterone receptor) [5] [9]. Conformational dynamics revealed by molecular modeling show that the C17 side chain’s rotation modulates AR partial agonism (55% efficacy vs. dihydrotestosterone) [2] [8].
Table 2: Stereochemical Descriptors of TFM-4AS-1
Chiral Center | Configuration | Role in Activity |
---|---|---|
C1 | S | Stabilizes A/B ring fusion |
C3a | S | Positions C3 carbonyl for H-bonding |
C5a | R | Orients C17 carboxamide toward AR pocket |
C9a | R | Maintains C-ring boat conformation |
C17 | - | Binds AR via carboxamide-Asn705 H-bond |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7